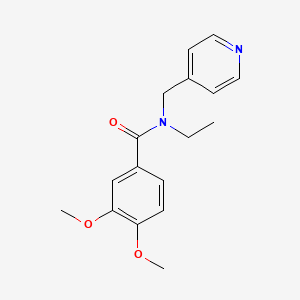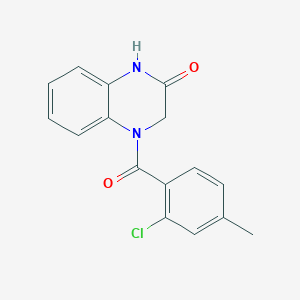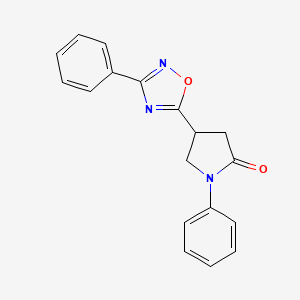
N-ethyl-3,4-dimethoxy-N-(4-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-3,4-dimethoxy-N-(4-pyridinylmethyl)benzamide, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that plays an important role in regulating wakefulness and arousal.
科学研究应用
N-ethyl-3,4-dimethoxy-N-(4-pyridinylmethyl)benzamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective antagonist of the orexin-1 receptor, which plays a critical role in regulating sleep and wakefulness. This compound has been used in a variety of studies to investigate the role of the orexin-1 receptor in various physiological and behavioral processes, including sleep, feeding, addiction, and stress.
作用机制
N-ethyl-3,4-dimethoxy-N-(4-pyridinylmethyl)benzamide acts as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is primarily expressed in the hypothalamus. The orexin-1 receptor plays a critical role in regulating wakefulness and arousal, and is involved in a variety of physiological and behavioral processes. This compound binds to the orexin-1 receptor and blocks its activation by endogenous orexin peptides, which results in a decrease in wakefulness and arousal.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In studies using rats, this compound has been shown to decrease wakefulness and increase non-REM sleep, without affecting REM sleep. This compound has also been shown to decrease food intake and reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine. In addition, this compound has been shown to reduce the stress response in animal models.
实验室实验的优点和局限性
N-ethyl-3,4-dimethoxy-N-(4-pyridinylmethyl)benzamide has several advantages as a tool for scientific research. This compound is a potent and selective antagonist of the orexin-1 receptor, which allows for precise manipulation of the orexin system in animal models. In addition, this compound has been shown to have a high degree of specificity and selectivity, which minimizes off-target effects. However, there are also limitations to the use of this compound in lab experiments. This compound has a relatively short half-life, which requires frequent dosing in animal models. In addition, the effects of this compound may vary depending on the species and strain of animal used in experiments.
未来方向
There are several future directions for research involving N-ethyl-3,4-dimethoxy-N-(4-pyridinylmethyl)benzamide. One area of interest is the role of the orexin system in addiction and reward. This compound has been shown to reduce the rewarding effects of drugs of abuse, and further research could elucidate the mechanisms underlying this effect. Another area of interest is the potential therapeutic applications of this compound. This compound has been shown to have potential as a treatment for sleep disorders, obesity, and addiction, and further research could explore these applications in more detail. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its use as a tool for scientific research.
合成方法
The synthesis of N-ethyl-3,4-dimethoxy-N-(4-pyridinylmethyl)benzamide involves several steps, including the reaction of 4-pyridinemethanol with N-ethyl-3,4-dimethoxybenzamide in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. This process results in the formation of this compound with a high degree of purity and yield.
属性
IUPAC Name |
N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-4-19(12-13-7-9-18-10-8-13)17(20)14-5-6-15(21-2)16(11-14)22-3/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHAMHNJJDWORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)diethylamine](/img/structure/B5317668.png)
![1-ethyl-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B5317683.png)
![ethyl {2-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5317691.png)
![N~4~-[2-chloro-5-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5317703.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5317711.png)
![N,5-diethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B5317719.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317724.png)
![2-(2-fluorophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5317726.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5317738.png)
![ethyl 1-[3-(2-cyanophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5317739.png)

![N-ethyl-2,6-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5317756.png)
![2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B5317758.png)